2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate
CAS No.: 1823580-07-9
Cat. No.: VC2757864
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823580-07-9 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 2-O-tert-butyl 4-O-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-6-8(10(14)16-4)7-5-9(7)13/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | UCZGUPXEYDZQBP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C2C1C2)C(=O)OC |
Introduction
2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate is a complex organic compound with the CAS number 1823580-07-9. It is characterized by its molecular formula C12H19NO4 and molecular weight of 241.28 g/mol . This compound is part of a broader class of azabicyclohexanes, which are known for their unique structural properties and potential applications in pharmaceutical and chemical synthesis.
Synthesis and Production
The synthesis of 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate typically involves multi-step organic synthesis methods, which may include reactions such as esterification and cyclization. Companies like Nanjing Hujugu Pharmaceutical Co., Ltd. are involved in its production .
Applications and Research Findings
While specific applications of 2-tert-Butyl 4-methyl 2-azabicyclo[3.1.0]hexane-2,4-dicarboxylate are not widely documented, compounds with similar structures are often explored for their potential in pharmaceuticals and as intermediates in chemical synthesis. The unique bicyclic structure and functional groups make it an interesting candidate for further research.
Safety and Handling
Handling of this compound requires caution due to potential hazards associated with organic chemicals. Safety data sheets (SDS) typically provide detailed information on handling, storage, and disposal procedures. For example, the compound may be classified with hazard statements like H302 (harmful if swallowed) and require precautionary statements such as P264 and P270 .
Table 2: Suppliers and Availability
| Supplier | Product Code | Availability |
|---|---|---|
| AstaTech, Inc. | ATE429352671 | Available in 25 mg quantities |
| Nanjing Hujugu Pharmaceutical Co., Ltd. | Not specified | Production capabilities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume